molecular formula C6H14N2O2 B15207244 (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol CAS No. 651735-09-0

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol

Cat. No.: B15207244
CAS No.: 651735-09-0
M. Wt: 146.19 g/mol
InChI Key: XRUUOFYDVRDZMS-PBXRRBTRSA-N
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Description

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with hydroxyl and aminoethyl substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Steps: The key steps include the introduction of hydroxyl groups at the 3 and 4 positions and the aminoethyl group at the 2 position. This can be achieved through a series of protection, functional group transformation, and deprotection steps.

    Reaction Conditions: Common reagents and conditions include the use of protecting groups like TBDMS, reagents like sodium borohydride for reduction, and catalysts like palladium on carbon for hydrogenation.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can yield amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can be used as a chiral building block for the synthesis of more complex molecules.

Biology

In biology, it may serve as a ligand for studying enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or a drug candidate.

Industry

In industry, it can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol: can be compared with other pyrrolidine derivatives that have similar functional groups.

    Norephedrine: A compound with a similar aminoethyl group but different ring structure.

    Proline: An amino acid with a pyrrolidine ring but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

651735-09-0

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C6H14N2O2/c7-2-1-4-6(10)5(9)3-8-4/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m1/s1

InChI Key

XRUUOFYDVRDZMS-PBXRRBTRSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CCN)O)O

Canonical SMILES

C1C(C(C(N1)CCN)O)O

Origin of Product

United States

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